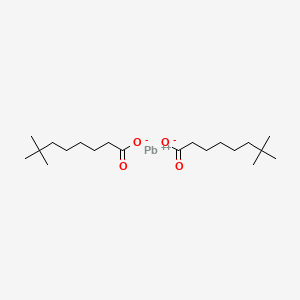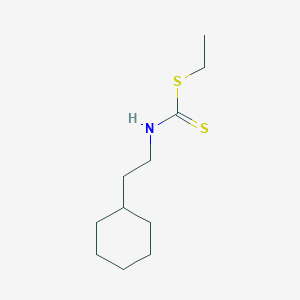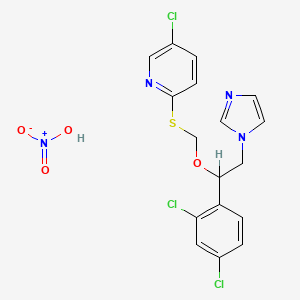![molecular formula C36H72O2 B14464299 Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- CAS No. 67923-82-4](/img/structure/B14464299.png)
Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-: is a chemical compound with the molecular formula C36H72O2 and a molar mass of 536.95568 g/mol . It is also known by other names such as Citronellal diisotridecylacetal . This compound is characterized by its complex structure, which includes a bis(oxy) linkage and a dimethyl-octenylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- typically involves the reaction of citronellal with isotridecyl alcohol under acidic conditions to form the acetal . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and chromatography are essential to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like or to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar structures in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In the field of medicine, derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications. Its structural features make it a candidate for drug design and development .
Industry: Industrially, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is used in the formulation of specialty chemicals and materials . It can be incorporated into polymers , coatings , and lubricants to enhance their properties .
Mecanismo De Acción
The mechanism of action of Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- involves its interaction with molecular targets such as enzymes and receptors . The bis(oxy) linkage and the dimethyl-octenylidene group allow it to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- Citronellal diisotridecylacetal
- Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-
Comparison: Compared to other similar compounds, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is unique due to its specific structural features such as the bis(oxy) linkage and the dimethyl-octenylidene group . These features confer distinct chemical reactivity and biological activity , making it a valuable compound for various applications .
Propiedades
Número CAS |
67923-82-4 |
|---|---|
Fórmula molecular |
C36H72O2 |
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
1-[3,7-dimethyl-1-(11-methyldodecoxy)oct-6-enoxy]-11-methyldodecane |
InChI |
InChI=1S/C36H72O2/c1-32(2)25-20-16-12-8-10-14-18-22-29-37-36(31-35(7)28-24-27-34(5)6)38-30-23-19-15-11-9-13-17-21-26-33(3)4/h27,32-33,35-36H,8-26,28-31H2,1-7H3 |
Clave InChI |
IOROHSYUWTZOFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOC(CC(C)CCC=C(C)C)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)










